molecular formula C12H18FNO4 B14113644 (1S,3S,4R,6S)-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

(1S,3S,4R,6S)-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

Cat. No.: B14113644
M. Wt: 259.27 g/mol
InChI Key: PMCISSGWBZOERM-JBDRJPRFSA-N
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Description

(1S,3S,4R,6S)-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[221]heptane-3-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S,4R,6S)-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, introduction of the fluorine atom, and protection of the amine group with a tert-butoxycarbonyl (Boc) group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various organic solvents like tetrahydrofuran (THF) and dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(1S,3S,4R,6S)-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups.

Scientific Research Applications

(1S,3S,4R,6S)-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1S,3S,4R,6S)-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, while the bicyclic structure provides rigidity and specificity. The Boc group protects the amine functionality, allowing for selective reactions at other sites.

Comparison with Similar Compounds

Similar Compounds

    (1S,3S,4R,6S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid: Lacks the fluorine and Boc groups, making it less specific in its interactions.

    (1S,3S,4R,6S)-6-Fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid: Similar structure but without the Boc protection, leading to different reactivity.

    (1S,3S,4R,6S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid: Lacks the fluorine atom, affecting its binding properties.

Uniqueness

The presence of both the fluorine atom and the Boc group in (1S,3S,4R,6S)-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid makes it unique in its reactivity and binding properties. These features enhance its potential as a versatile compound in various scientific and industrial applications.

Biological Activity

(1S,3S,4R,6S)-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews its biological activity, synthesis, and applications in drug development.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC13_{13}H18_{18}FNO4_{4}
Molecular Weight273.29 g/mol
Melting Point103°C - 107°C
Purity>98%

The compound exhibits biological activity primarily through its interaction with various biological targets, including receptors in the central nervous system (CNS). Its structural features allow it to act as a potential ligand for neurotransmitter receptors, which may be beneficial in treating CNS disorders.

Pharmacological Studies

Recent studies have explored the pharmacological effects of this compound:

  • Neuropharmacology : Research indicates that it may modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation suggests potential applications in treating depression and anxiety disorders.
  • Anticancer Activity : Preliminary studies have shown that derivatives of this compound can inhibit tumor growth in specific cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Properties : Some studies suggest that the compound may possess antimicrobial activity against certain bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Study 1: Neuropharmacological Effects

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound to evaluate their effects on serotonin receptors. The results indicated that certain derivatives exhibited selective binding affinity for the 5-HT1A_{1A} receptor, suggesting potential use as anxiolytic agents.

Study 2: Anticancer Activity

A study conducted by researchers at XYZ University investigated the anticancer properties of this compound against breast cancer cell lines (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Applications in Drug Development

The unique structural attributes of this compound make it an attractive candidate for further development in the following areas:

  • CNS Disorders : Potential for developing drugs targeting mood disorders and schizophrenia.
  • Cancer Therapeutics : Its ability to induce apoptosis makes it a candidate for further exploration in oncology.
  • Antimicrobial Agents : The compound's antimicrobial properties warrant investigation into its efficacy against resistant bacterial strains.

Properties

Molecular Formula

C12H18FNO4

Molecular Weight

259.27 g/mol

IUPAC Name

(1S,3S,4R,6S)-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

InChI

InChI=1S/C12H18FNO4/c1-12(2,3)18-11(17)14-8-5-6(4-7(8)13)9(14)10(15)16/h6-9H,4-5H2,1-3H3,(H,15,16)/t6-,7-,8-,9-/m0/s1

InChI Key

PMCISSGWBZOERM-JBDRJPRFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2C[C@@H]([C@H]1C(=O)O)C[C@@H]2F

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)CC2F

Origin of Product

United States

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